![molecular formula C17H11Cl2NO3 B2420514 [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate CAS No. 343374-48-1](/img/structure/B2420514.png)
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}amine hydrochloride”, has been reported . Its molecular weight is 245.11, and its InChI Code is 1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8 (9)10-5-7 (6-12)13-14-10;/h1-5H,6,12H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}amine hydrochloride”, have been reported . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial, Anti-inflammatory, and Analgesic Activity : A novel series of compounds, including isoxazolyl pyrimido[4,5-b]quinolin-4-ones, were synthesized from isoxazolyl cyanoacetamide synthon. These compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Structural Studies for Immunological Activity : Structural studies of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a new class of isoxazole derivatives exhibiting promising immunological activity, were conducted. This included crystallographic measurements and theoretical analyses using Kohn–Sham density functional theory (Jezierska et al., 2003).
Antitubercular and Antimicrobial Activities : Isoxazole derivatives such as 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles were prepared and screened for antitubercular and antimicrobial activities, showing promising results (Popat et al., 2004).
Synthesis and Molecular Structure
Synthesis and Crystal Structure Analysis : The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate were explored. This included characterization using NMR and mass spectral analysis, and structural confirmation through X-ray diffraction studies (Achutha et al., 2017).
Docking Studies and Crystal Structure : Tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were studied for their crystal structures. Molecular docking studies were carried out to understand the orientation and interaction of each molecule inside the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Pharmaceutical and Chemical Research
Synthesis of Novel Compounds : The synthesis of novel tolylthiopyrazol bearing methyl group, including 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, was achieved. This involved transition metal-free N-chlorosuccinimide mediated direct sulfenylation of 1-aryl pyrazolones (Kamani et al., 2019).
Preparation of Methyl Phosphates of Nucleic Acids : The reagent 2-chlorophenyl bis(1-benzotriazolyl) phosphate was used for the preparation of 5′-O-(methyl phosphate) esters of various nucleic acid dimers, demonstrating a convenient synthesis method (Wreesmann et al., 1985).
Insecticidal Activity of Carbamoylated and Acylated Pyrazolines : A study on the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, was conducted. This involved separating diastereomers and measuring their insecticidal activity against American cockroaches and house flies (Hasan et al., 1996).
Safety and Hazards
properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-12-5-3-4-11(8-12)17(21)22-10-13-9-16(23-20-13)14-6-1-2-7-15(14)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSALNIFWGCFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


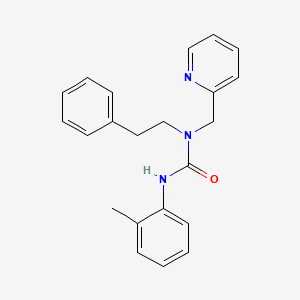
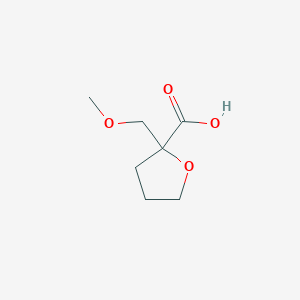
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)
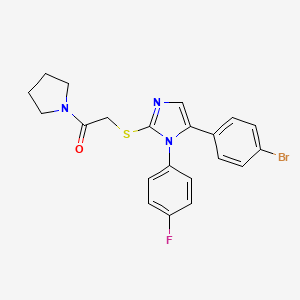
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)
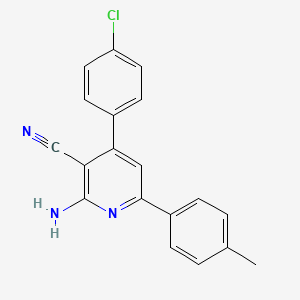
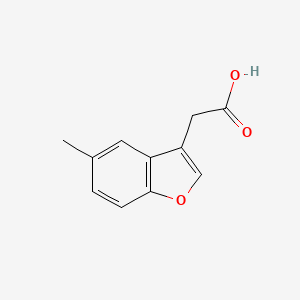
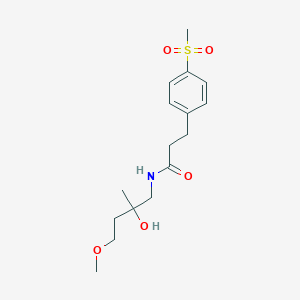
![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)